molecular formula C10H13N5S B2561061 4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 76457-90-4

4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2561061
CAS No.: 76457-90-4
M. Wt: 235.31
InChI Key: PKVCHXMAUODTAB-UHFFFAOYSA-N
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Description

4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H13N5S and its molecular weight is 235.31. The purity is usually 95%.
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Biological Activity

4-Amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 76457-90-4) is a compound characterized by a triazole ring and a thiol functional group. Its unique structure, which includes a dimethylamino group attached to the phenyl ring, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, analgesic, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃N₅S. The presence of the thiol (-SH) and amino (-NH₂) groups contributes to its reactivity and biological interactions. The compound is classified as an irritant due to its chemical nature .

Antifungal Properties

Research indicates that derivatives of triazole compounds exhibit significant antifungal activity. The thiol group in this compound may enhance its interaction with fungal enzymes involved in metabolism. Preliminary studies suggest that this compound can inhibit fungal growth effectively, making it a candidate for further pharmacological evaluation.

Analgesic and Anti-inflammatory Effects

Studies have demonstrated that related compounds in the triazole family possess analgesic and anti-inflammatory properties. For instance, derivatives synthesized from 4-amino-5-substituted phenyl triazoles have shown promising results in animal models for pain relief and inflammation reduction. These effects are likely mediated through inhibition of specific pathways involved in pain signaling and inflammatory responses .

Antioxidant Activity

The presence of the thiol group may also confer antioxidant properties to the compound. Thiols are known to scavenge free radicals and protect cells from oxidative stress. This suggests potential applications in treating conditions associated with oxidative damage, such as neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureKey Features
5-[4-(Dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiolC₁₁H₁₅N₄SLacks amino group; may exhibit different biological activities
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolC₉H₈N₄SNo dimethylamino substitution; simpler structure
5-[4-(Dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiolC₁₂H₁₆N₄SContains an ethyl group; potential for different solubility properties

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies

Several studies have explored the pharmacological potential of triazole derivatives:

  • Antidepressant Activity : A study involving Schiff bases derived from triazoles indicated significant antidepressant effects when tested using the forced swim test method. Among these derivatives, those structurally related to 4-amino-5-[4-(dimethylamino)phenyl]-triazoles showed promising results .
  • Anticancer Activity : In vitro studies have assessed the cytotoxic effects of triazole derivatives against various cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards melanoma cells while sparing non-malignant cells .

Properties

IUPAC Name

4-amino-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-14(2)8-5-3-7(4-6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVCHXMAUODTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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